molecular formula C15H13N3O2S B14005145 Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate CAS No. 181284-12-8

Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B14005145
CAS No.: 181284-12-8
M. Wt: 299.3 g/mol
InChI Key: LBMYTNQWRSRMFH-UHFFFAOYSA-N
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Description

7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thieno[2,3-b]pyrazine, the amino group can be introduced via nucleophilic substitution reactions. The carboxylic acid ethyl ester group is often introduced through esterification reactions involving ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.

    7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the ethyl ester group.

Uniqueness

7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs .

Properties

CAS No.

181284-12-8

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-11(16)12-14(21-13)18-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3

InChI Key

LBMYTNQWRSRMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC=C(N=C2S1)C3=CC=CC=C3)N

Origin of Product

United States

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